

Acid Red 97: A Technical Examination of its Fluorescent Properties and Applications

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Compound of Interest

Compound Name: Acid Red 97

Cat. No.: B1218221

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Is **Acid Red 97** a fluorescent dye? The available scientific and industrial literature definitively categorizes **Acid Red 97**, a disazo acid dye, as a fluorescent marker. It finds application in diverse fields, including as a colorant in cosmetics, for staining acidic organelles such as lysosomes in biological research, and in the formulation of fluorescent inorganic-organic hybrid nanoparticles for imaging purposes.[1] Despite its classification as a fluorescent dye, a comprehensive, publicly available dataset detailing its specific quantitative photophysical properties is notably scarce.

This technical guide serves to consolidate the known information regarding **Acid Red 97**, addressing its fluorescent characteristics, providing generalized experimental protocols for its application, and outlining logical workflows for its use in research settings.

Physicochemical and Spectroscopic Properties

Acid Red 97 is a red to dark red powder with the chemical formula $C_{32}H_{20}N_4Na_2O_8S_2$ and a molecular weight of 698.63 g/mol .[2][3] It is soluble in water, ethanol, acetone, and ethylene glycol ethyl ether.[2]

While detailed fluorescence data is limited, the UV-Visible absorption spectrum of **Acid Red 97** has been reported. The spectrum, however, often lacks specific peak absorption (λ_{max}) values in the available literature.[4] For analogous red azo dyes, the maximum absorption peak is typically observed in the visible region, for instance, Acid Red B exhibits a maximum absorption peak at 510 nm.[5]

Table 1: Physicochemical Properties of **Acid Red 97**

Property	Value	Reference
Molecular Formula	C ₃₂ H ₂₀ N ₄ Na ₂ O ₈ S ₂	[2][3]
Molecular Weight	698.63 g/mol	[2][3]
Appearance	Red to dark red powder	[3]
Solubility	Water, Ethanol, Acetone, Ethylene Glycol Ethyl Ether	[2]

Table 2: Spectroscopic Properties of **Acid Red 97** (Limited Data)

Property	Value	Reference
UV-Vis Absorption	Spectrum available, λ_{max} not consistently reported	[4]
Fluorescence Excitation Max (λ_{ex})	Data not available	
Fluorescence Emission Max (λ_{em})	Data not available	
Fluorescence Quantum Yield (Φ_F)	Data not available	
Fluorescence Lifetime (τ)	Data not available	

Experimental Protocols

Due to the absence of specific, detailed experimental protocols for **Acid Red 97** in the reviewed literature, the following sections provide generalized protocols for lysosomal staining and the preparation of fluorescent nanoparticles. These protocols are based on standard laboratory techniques and should be optimized for specific experimental conditions.

Lysosomal Staining in Live Cells (General Protocol)

This protocol describes a general procedure for staining acidic organelles like lysosomes in live cells using a fluorescent dye.

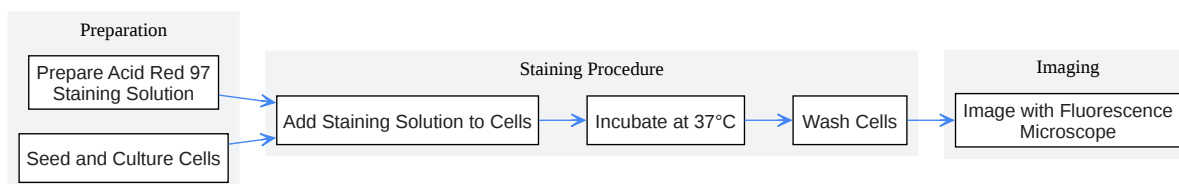
Materials:

- **Acid Red 97**
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Live-cell imaging compatible plates or dishes
- Fluorescence microscope

Procedure:

- **Cell Preparation:** Seed cells in a suitable live-cell imaging vessel and culture until they reach the desired confluency.
- **Staining Solution Preparation:** Prepare a working solution of **Acid Red 97** in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 50 to 100 nM for lysosomotropic dyes.[6]
- **Staining:** Remove the culture medium from the cells and add the **Acid Red 97** staining solution.
- **Incubation:** Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator, protected from light.[6]
- **Washing:** After incubation, gently remove the staining solution and wash the cells once or twice with fresh, pre-warmed culture medium or PBS.[6][7]
- **Imaging:** Add fresh, pre-warmed medium to the cells and immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters.

Workflow for Lysosomal Staining



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Caption: Workflow for staining lysosomes in live cells.

Preparation of Fluorescent Nanoparticles (General Protocol)

This protocol outlines a general method for encapsulating a fluorescent dye within nanoparticles.

Materials:

- **Acid Red 97**
- Polymer for nanoparticle formation (e.g., PLGA, silica precursors)
- Appropriate solvents
- Surfactant (if required)
- Dialysis membrane or centrifugation equipment

Procedure:

- **Polymer and Dye Solution:** Dissolve the chosen polymer and **Acid Red 97** in a suitable organic solvent.

- **Nanoparticle Formation:** Add the polymer-dye solution dropwise to a non-solvent (often an aqueous solution with or without a surfactant) while stirring vigorously or sonicating. This will cause the polymer to precipitate and encapsulate the dye, forming nanoparticles.
- **Solvent Evaporation:** Allow the organic solvent to evaporate, which can be facilitated by stirring at room temperature or under reduced pressure.
- **Purification:** Purify the nanoparticle suspension to remove free dye and other reagents. This can be achieved through methods such as dialysis against a large volume of water or repeated centrifugation and resuspension of the nanoparticle pellet.
- **Characterization:** Characterize the size, morphology, and fluorescent properties of the prepared nanoparticles using appropriate techniques (e.g., dynamic light scattering, transmission electron microscopy, fluorescence spectroscopy).

Workflow for Fluorescent Nanoparticle Preparation



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Caption: General workflow for preparing fluorescent nanoparticles.

Conclusion

Acid Red 97 is recognized as a fluorescent dye with utility in biological imaging and materials science. However, the lack of readily available, specific quantitative data on its photophysical properties, such as excitation and emission maxima, quantum yield, and fluorescence lifetime, presents a significant challenge for its optimized application in research. The general protocols provided herein offer a starting point for researchers interested in utilizing **Acid Red 97**, but it is imperative that these methods are further refined and optimized for specific experimental

contexts. Further research to fully characterize the fluorescent properties of **Acid Red 97** would be highly beneficial to the scientific community.

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